N-[(1-Benzyltriazol-4-yl)methyl]butanamide
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Overview
Description
N-[(1-Benzyltriazol-4-yl)methyl]butanamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, with the molecular formula C14H18N4O, is characterized by the presence of a benzyltriazole moiety linked to a butanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzyltriazol-4-yl)methyl]butanamide typically involves the reaction of 1-benzyl-1H-1,2,3-triazole with butanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
1-Benzyl-1H-1,2,3-triazole+Butanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzyltriazol-4-yl)methyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(1-Benzyltriazol-4-yl)methyl]butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-Benzyltriazol-4-yl)methyl]butanamide involves its interaction with molecular targets such as enzymes and receptors. The benzyltriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity . The compound’s ability to stabilize radicals and negative charges also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: A precursor in the synthesis of N-[(1-Benzyltriazol-4-yl)methyl]butanamide.
N-Benzylbutanamide: A structurally similar compound lacking the triazole moiety.
Uniqueness
This compound is unique due to the presence of both the benzyltriazole and butanamide groups, which confer distinct physicochemical properties and biological activities. The combination of these moieties enhances the compound’s versatility in various applications .
Properties
IUPAC Name |
N-[(1-benzyltriazol-4-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-6-14(19)15-9-13-11-18(17-16-13)10-12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKKQGXMWJMQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CN(N=N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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